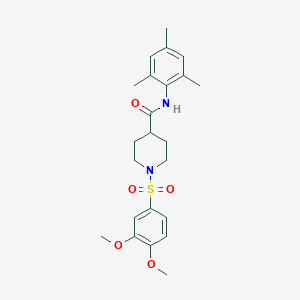
N-(2-methoxyphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPOA is a member of the oxadiazole family of compounds and has been shown to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to function as a modulator of cellular signaling pathways. This compound has been shown to interact with a variety of enzymes and receptors, including those involved in the regulation of cellular metabolism, gene expression, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of gene expression, and the induction of apoptosis. This compound has also been shown to exhibit antioxidant properties, which may make it a useful tool for investigating the effects of oxidative stress on cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its ability to modulate cellular signaling pathways in a specific and controlled manner. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-(2-methoxyphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of new methods for synthesizing this compound and related compounds, which may lead to the discovery of new biochemical and physiological effects. Another potential direction for future research is the investigation of the potential therapeutic applications of this compound, such as in the treatment of cancer or other diseases characterized by dysregulated cellular signaling pathways.
Métodos De Síntesis
N-(2-methoxyphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-(2-hydroxyphenoxy)acetic acid with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a condensing agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then treated with methoxyphenylamine to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used in a variety of scientific research applications, including as a tool for investigating the mechanisms of action of various biochemical and physiological processes. For example, this compound has been used to study the effects of oxidative stress on cellular signaling pathways, as well as the role of various enzymes in regulating cellular metabolism.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-19-18(25-21-12)13-7-3-5-9-15(13)24-11-17(22)20-14-8-4-6-10-16(14)23-2/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZVBBWPDOGKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)
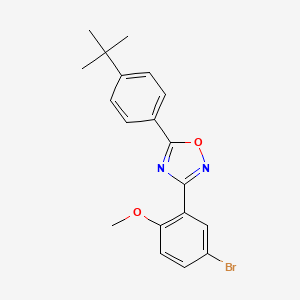
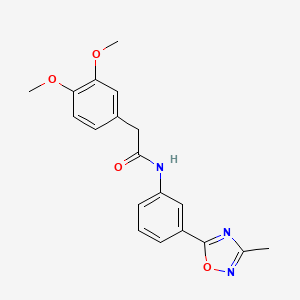

![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)

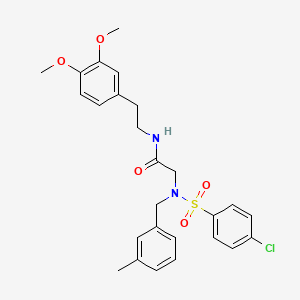
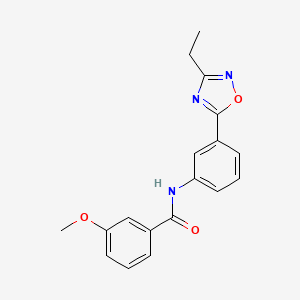
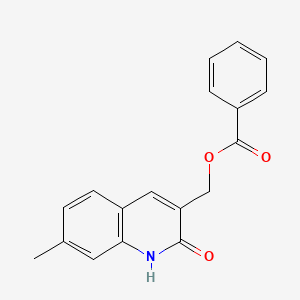
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)

